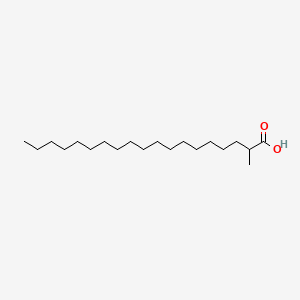
2-Methylnonadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonadecanoic acid is a long-chain fatty acid with the molecular formula C20H40O2 It is a branched-chain fatty acid, specifically a methyl-branched fatty acid, which means it has a methyl group attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecanoic acid can be achieved through several methods. One common approach involves the alkylation of a shorter-chain fatty acid with a methyl group. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. This process is optimized for large-scale production and involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonadecanoic acid undergoes various chemical reactions typical of fatty acids. These include:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxyl group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and dehydrating agents.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
2-Methylnonadecanoic acid has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of branched-chain fatty acids in various chemical reactions.
Biology: The compound is studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of lipid-related disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Methylnonadecanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. The methyl group in its structure affects its binding affinity and reactivity, making it a unique modulator of lipid-related pathways. It can influence membrane fluidity and the activity of membrane-bound proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Nonadecanoic acid: A straight-chain fatty acid with similar length but without the methyl branch.
2-Methylhexadecanoic acid: A shorter branched-chain fatty acid.
2-Methyloctadecanoic acid: Another branched-chain fatty acid with one less carbon atom.
Uniqueness: 2-Methylnonadecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its methyl branch affects its solubility, melting point, and reactivity compared to straight-chain fatty acids and other branched-chain analogs.
Properties
CAS No. |
32013-83-5 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-methylnonadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
InChI Key |
JEDJVGRAYGJZIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















